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Compound of Interest

Compound Name: 1-Bromo-3-cyclopropylbenzene

Cat. No.: B155160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-3-cyclopropylbenzene (CAS No. 1798-85-2). Due to the limited availability of

experimentally derived spectra in public databases, this document primarily presents predicted

data alongside established experimental protocols for obtaining such spectra. This information

is intended to serve as a valuable resource for researchers in compound identification,

characterization, and quality control.

Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1-Bromo-3-cyclopropylbenzene.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Bromo-3-cyclopropylbenzene
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Chemical Shift (ppm) Multiplicity Assignment

Predicted

7.25 - 7.05 m Aromatic Protons

1.95 - 1.85 m Cyclopropyl CH

1.00 - 0.90 m Cyclopropyl CH₂

0.75 - 0.65 m Cyclopropyl CH₂

Note: Predicted data is based on computational models and may differ from experimental

values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Bromo-3-cyclopropylbenzene

Chemical Shift (ppm) Assignment

Predicted

145.5 C-Br

130.0 Aromatic CH

129.5 Aromatic CH

128.0 Aromatic C-Cyclopropyl

125.5 Aromatic CH

122.0 Aromatic CH

15.0 Cyclopropyl CH

10.0 Cyclopropyl CH₂

Note: Predicted data is based on computational models and may differ from experimental

values.

Table 3: Predicted Infrared (IR) Absorption Data for 1-Bromo-3-cyclopropylbenzene
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Wavenumber (cm⁻¹) Intensity Assignment

Predicted

3100 - 3000 Medium Aromatic C-H Stretch

3000 - 2850 Medium Cyclopropyl C-H Stretch

1600 - 1450 Strong Aromatic C=C Stretch

1050 - 1000 Strong C-Br Stretch

~1020 Medium Cyclopropyl Ring Vibration

Note: Predicted data is based on computational models and may differ from experimental

values.

Table 4: Mass Spectrometry (MS) Data for 1-Bromo-3-cyclopropylbenzene

m/z Relative Intensity Assignment

196/198 High
[M]⁺ (Molecular Ion, presence

of Br isotopes)

117 High [M-Br]⁺

91 Medium [C₇H₇]⁺

Note: The fragmentation pattern is based on typical behavior for similar compounds. The

molecular ion peak will show a characteristic 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. A

synthesis and purification of 1-Bromo-3-cyclopropylbenzene has been reported where the

reaction mixture was analyzed by GC-MS, confirming the presence of the compound.[1]

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of 1-Bromo-3-cyclopropylbenzene in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).

For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg of the sample

in 0.6-0.7 mL of the chosen deuterated solvent to obtain a spectrum in a reasonable time.

Filter the sample solution through a pipette with a cotton or glass wool plug into a clean,

dry NMR tube to remove any particulate matter.

If necessary, add an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing.

Data Acquisition:

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

For ¹H NMR, typical acquisition parameters include a 30-degree pulse angle, a 1-2 second

relaxation delay, and 16-64 scans.

For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number

of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of

the ¹³C isotope. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (for a liquid sample):

Place a drop of neat 1-Bromo-3-cyclopropylbenzene onto the surface of a salt plate

(e.g., NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Mount the sandwiched plates in the sample holder of the IR spectrometer.

Data Acquisition:
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Record a background spectrum of the empty spectrometer.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software

will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a dilute solution of 1-Bromo-3-cyclopropylbenzene (typically in a volatile

organic solvent like methanol or acetonitrile) into the mass spectrometer.

For a volatile compound like this, gas chromatography (GC) is an excellent method for

sample introduction and purification prior to mass analysis.

Ionize the sample molecules using a suitable technique, most commonly Electron

Ionization (EI) for this type of compound. In EI, high-energy electrons bombard the

sample, causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Bromo-3-cyclopropylbenzene.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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